molecular formula C17H19NO3 B290659 N-(2,2-dimethoxyethyl)[1,1'-biphenyl]-4-carboxamide

N-(2,2-dimethoxyethyl)[1,1'-biphenyl]-4-carboxamide

Katalognummer B290659
Molekulargewicht: 285.34 g/mol
InChI-Schlüssel: ANKXOZWVRUAEMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2-dimethoxyethyl)[1,1'-biphenyl]-4-carboxamide, commonly known as ODM-201, is a non-steroidal androgen receptor antagonist. It has shown promising results in the treatment of prostate cancer and is currently being studied extensively in the scientific community.

Wissenschaftliche Forschungsanwendungen

ODM-201 has been extensively studied for its potential therapeutic applications in prostate cancer. It has shown promising results in the treatment of castration-resistant prostate cancer (CRPC) and has been found to be well-tolerated by patients. ODM-201 has also been studied for its potential use in other androgen-related diseases, such as androgenic alopecia and hirsutism.

Wirkmechanismus

ODM-201 works by binding to the androgen receptor and preventing the activation of the receptor by androgens. This leads to a decrease in the growth and proliferation of prostate cancer cells, which rely on androgens for their survival. ODM-201 has been found to be highly selective for the androgen receptor and does not interfere with other hormonal pathways.
Biochemical and Physiological Effects:
ODM-201 has been found to have minimal side effects and is well-tolerated by patients. It has been shown to decrease prostate-specific antigen (PSA) levels in patients with CRPC, indicating a decrease in the growth and proliferation of prostate cancer cells. ODM-201 has also been found to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of ODM-201 is its high selectivity for the androgen receptor, which allows for targeted therapy with minimal side effects. However, the complex synthesis process and high cost of production may limit its widespread use in research. Additionally, the limited availability of ODM-201 may pose a challenge for large-scale clinical trials.

Zukünftige Richtungen

There are several potential future directions for the research and development of ODM-201. One area of focus is the development of combination therapies with other drugs, such as chemotherapy or immunotherapy, to increase efficacy and reduce the risk of resistance. Another area of research is the use of ODM-201 in the treatment of other androgen-related diseases, such as androgenic alopecia and hirsutism. Additionally, the development of new and more efficient synthesis methods may increase the availability and reduce the cost of ODM-201, making it more accessible for research and clinical use.
Conclusion:
ODM-201 is a promising non-steroidal androgen receptor antagonist that has shown potential in the treatment of prostate cancer. Its high selectivity for the androgen receptor and minimal side effects make it a promising candidate for targeted therapy. However, the complex synthesis process and limited availability may limit its widespread use in research and clinical settings. Further research and development are needed to fully explore the potential of ODM-201 in the treatment of prostate cancer and other androgen-related diseases.

Synthesemethoden

The synthesis of ODM-201 involves several steps, including the formation of a Grignard reagent, coupling with a substituted biphenyl compound, and subsequent amidation. The final product is obtained through recrystallization and purification. The synthesis process is complex and requires expertise in synthetic organic chemistry.

Eigenschaften

Molekularformel

C17H19NO3

Molekulargewicht

285.34 g/mol

IUPAC-Name

N-(2,2-dimethoxyethyl)-4-phenylbenzamide

InChI

InChI=1S/C17H19NO3/c1-20-16(21-2)12-18-17(19)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3,(H,18,19)

InChI-Schlüssel

ANKXOZWVRUAEMV-UHFFFAOYSA-N

SMILES

COC(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)OC

Kanonische SMILES

COC(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.